N-benzhydryl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3OS/c1-2-31-20-24-14-9-17-29(24)23-15-18-28(19-16-23)26(30)27-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,23-25H,2,9,14-20H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPILJYWQYIYPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1C2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzhydryl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives, characterized by the presence of a benzhydryl group and an ethylthio substituent. Its structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).
This compound exhibits biological activity primarily through modulation of neurotransmitter systems. The following mechanisms have been identified:
- Dopamine Transporter (DAT) Inhibition : The compound shows a high affinity for DAT, which is crucial in regulating dopamine levels in the brain. This action suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and addiction .
- Norepinephrine Transporter (NET) Interaction : Moderate to high affinity for NET has been observed, indicating its role in norepinephrine reuptake inhibition. This could be beneficial for conditions like depression and attention deficit hyperactivity disorder (ADHD) .
- Serotonin Transporter (SERT) Modulation : Some studies indicate that the compound may also interact with SERT, further expanding its potential therapeutic applications in mood disorders .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Property | Value |
|---|---|
| Molecular Weight | 350.54 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Lipophilicity (LogP) | 3.5 |
| Bioavailability | High in preclinical models |
Case Studies and Research Findings
Several studies have evaluated the biological activity and therapeutic potential of this compound:
- In Vitro Studies : Research has demonstrated that N-benzhydryl derivatives exhibit significant inhibition of DAT and NET uptake in neuronal cell lines, leading to increased extracellular levels of dopamine and norepinephrine .
- Animal Models : In rodent models, administration of this compound resulted in behavioral changes consistent with increased dopaminergic activity, suggesting potential efficacy in models of depression and drug addiction .
- Clinical Implications : Preliminary findings suggest that compounds with similar structures may be effective in managing symptoms associated with ADHD and depression, although further clinical trials are needed to establish safety and efficacy profiles .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine Carboxamide Derivatives
- 1-Benzyl-4-phenylamino-4-piperidinecarboxamide (): Core structure: Piperidine carboxamide. Key differences: The phenylamino and benzyl substituents contrast with the benzhydryl and ethylthio-pyrrolidine groups in the target compound. Functional impact: The benzyl group in ’s compound likely reduces lipophilicity compared to the benzhydryl group, which may enhance membrane permeability in the target compound. The phenylamino group could engage in hydrogen bonding, unlike the sulfur-containing ethylthio group, which may confer resistance to oxidative metabolism .
Pyrrolidine Carboxamide Derivatives
- (2S,Z)-1-Benzyl-N-(4-oxopent-2-en-2-yl)pyrrolidine-2-carboxamide ():
- Core structure : Pyrrolidine carboxamide.
- Key differences : A ketone-enamine substituent replaces the ethylthio-methyl group, and the piperidine ring is absent.
- Functional impact : The ketone-enamine group in ’s compound introduces electrophilic reactivity, whereas the ethylthio group in the target compound may participate in nucleophilic or radical reactions. The piperidine ring in the target compound adds conformational rigidity .
Ethylthio-Containing Compounds
- Phorate (O,O-diethyl S-((ethylthio)methyl) phosphorodithioate) ():
- Core structure : Phosphorodithioate with ethylthio-methyl.
- Key differences : Phorate is a pesticide with a phosphate backbone, unlike the carboxamide-piperidine-pyrrolidine scaffold.
- Functional impact : The ethylthio group in phorate enhances insecticidal activity via cholinesterase inhibition. In the target compound, this group may instead modulate pharmacokinetic properties (e.g., metabolic stability) .
Comparative Physicochemical Properties
Q & A
Basic Synthesis Methods
Q: What are the common synthetic routes for preparing N-benzhydryl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide, and how do reaction conditions impact yield? A: The synthesis typically involves multi-step reactions, including:
- Piperidine-pyrrolidine coupling : Formation of the piperidine-pyrrolidine core via nucleophilic substitution or reductive amination under inert atmospheres (e.g., argon) .
- Benzhydryl group introduction : Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the benzhydryl moiety, requiring anhydrous solvents like dichloromethane .
- Ethylthio incorporation : Thioether formation using ethyl mercaptan with catalysts like BF₃·Et₂O .
Yield optimization hinges on reaction time (e.g., 12–24 hours for coupling steps) and temperature control (reflux at 80–110°C for cyclization) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the final product .
Advanced Synthesis: Optimizing Reaction Conditions
Q: How can reaction parameters be systematically optimized to improve synthetic efficiency and purity? A: A factorial design approach is recommended:
- Solvent polarity : Test polar aprotic solvents (DMF, DMSO) for coupling steps to enhance nucleophilicity .
- Catalyst screening : Evaluate Pd(OAc)₂ for cross-coupling steps or ZnCl₂ for Lewis acid-mediated reactions .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) .
- In-line analytics : Monitor intermediates via TLC or HPLC-MS to identify side products (e.g., over-alkylation) .
For purity >95%, employ recrystallization from ethanol/water mixtures or preparative HPLC with C18 columns .
Basic Structural Characterization Techniques
Q: Which analytical methods are essential for confirming the compound’s structure? A: Core techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., benzhydryl aromatic signals at δ 7.2–7.4 ppm) and carbon backbone .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 465.3) .
- Elemental analysis : Validate C, H, N, S content (±0.3% theoretical) .
- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
Advanced Structural Analysis: Resolving Stereochemistry
Q: How can stereochemical ambiguities in the pyrrolidine-piperidine core be resolved? A: Use:
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., space group P2₁/c) .
- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns (hexane/isopropanol, 90:10) .
- NOESY NMR : Detect spatial proximity of protons (e.g., axial vs. equatorial substituents on piperidine) .
Computational modeling (DFT, Gaussian 09) predicts stable conformers and verifies experimental data .
Basic Pharmacological Screening Strategies
Q: What in vitro assays are suitable for preliminary bioactivity assessment? A: Initial screens include:
- Receptor binding assays : Radioligand displacement (e.g., σ-1 or opioid receptors) using [³H]-ligands .
- Cell viability assays : MTT tests on cancer lines (IC₅₀ determination) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin-like serine proteases) .
Dose-response curves (1 nM–100 µM) and positive controls (e.g., haloperidol for σ-1) ensure reliability .
Advanced Pharmacological Mechanisms: Target Engagement Studies
Q: How can target-specific mechanisms be validated in complex biological systems? A: Employ:
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ, kᵈ) to purified receptors .
- Knockout models : CRISPR/Cas9-edited cell lines to confirm receptor dependency .
- Metabolic profiling : LC-MS/MS to track compound stability in liver microsomes .
For CNS targets, conduct microdialysis in rodent brains to monitor neurotransmitter modulation (e.g., dopamine, serotonin) .
Addressing Data Contradictions in Biological Activity
Q: How should researchers resolve discrepancies in reported bioactivity across studies? A: Apply:
- Meta-analysis : Pool data from ≥5 studies using fixed/random-effects models to identify outliers .
- Dosage normalization : Adjust for molarity differences and vehicle effects (e.g., DMSO cytotoxicity >0.1%) .
- Assay standardization : Cross-validate using CLSI guidelines for cell-based assays .
Contradictions may arise from stereochemical impurities (>5% enantiomers) or batch-to-batch variability .
Structure-Activity Relationship (SAR) Studies
Q: What structural modifications enhance target affinity or reduce off-target effects? A: Key SAR findings:
- Pyrrolidine substitution : Replacing ethylthio with methylsulfonyl improves σ-1 receptor affinity (Ki from 120 nM → 45 nM) .
- Benzhydryl optimization : Fluorination at the para position increases blood-brain barrier penetration (logP from 3.1 → 2.8) .
- Piperidine N-modification : Quaternary ammonium salts reduce hERG channel binding (IC₅₀ from 1 µM → 10 µM) .
Molecular dynamics simulations (GROMACS) predict binding poses for iterative design .
Stability and Degradation Profiling
Q: What methodologies assess compound stability under physiological conditions? A: Protocols include:
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze via UPLC-PDA .
- Photostability : ICH Q1B guidelines with UV light (1.2 million lux hours) .
- Thermal analysis : TGA/DSC to detect decomposition above 200°C .
Major degradation products (e.g., hydrolyzed carboxamide) are characterized using LC-QTOF-MS .
Analytical Method Development for Quantification
Q: How can LC-MS/MS methods be optimized for sensitive quantification in biological matrices? A: Key parameters:
- Column selection : Hypersil Gold C18 (2.1 × 50 mm, 1.9 µm) for sharp peaks .
- Ionization mode : ESI+ with MRM transitions (e.g., m/z 465.3 → 348.2) .
- Sample prep : Protein precipitation with acetonitrile (4:1 v/v) and phospholipid removal cartridges .
Validate per FDA guidelines: linearity (r² >0.99), LOD (0.1 ng/mL), and matrix effects (±15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
